11(R)-Hede

説明

11(R)-HEDE is produced from 11Z,14Z-eicosadienoic acid by COX in a lipoxygenase-type reaction. Spectrophotometric measurement of the conjugated diene absorbance of this compound is occasionally used to quantify COX activity.

作用機序

Target of Action

The primary target of 11R-Hede is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

11R-Hede interacts with its target, the COX enzyme, in a lipoxygenase-type reaction . This interaction results in the production of 11R-Hede from 11Z,14Z-eicosadienoic acid .

Biochemical Pathways

The biochemical pathway affected by 11R-Hede involves the conversion of 11Z,14Z-eicosadienoic acid to 11R-Hede via the action of the COX enzyme

Result of Action

It is known that the compound is involved in the production of 11r-hede from 11z,14z-eicosadienoic acid via a lipoxygenase-type reaction . This suggests that 11R-Hede may play a role in inflammatory responses, given the known roles of eicosanoids in inflammation.

生化学分析

Biochemical Properties

11R-Hede interacts with the enzyme COX in a lipoxygenase-type reaction . The interaction between 11R-Hede and COX is crucial for its production. The spectrophotometric measurement of the conjugated diene absorbance of 11R-Hede is occasionally used to quantify COX activity .

Molecular Mechanism

The molecular mechanism of 11R-Hede involves its production from 11Z,14Z-eicosadienoic acid by COX in a lipoxygenase-type reaction . This process may involve binding interactions with COX, potentially influencing the enzyme’s activity.

Metabolic Pathways

11R-Hede is involved in the metabolic pathway of 11Z,14Z-eicosadienoic acid, where it is produced by the COX enzyme in a lipoxygenase-type reaction . This pathway may involve interactions with other enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels.

生物活性

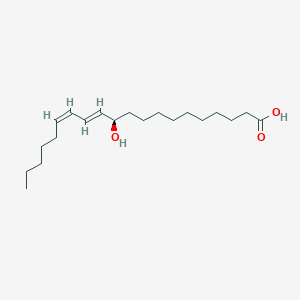

11(R)-Hede, or 11(R)-hydroxy-eicosadienoic acid, is a biologically active fatty acid derivative with significant implications in inflammatory processes and other physiological functions. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : CHO

- Molecular Weight : 324.5 g/mol

- CAS Number : 330800-88-9

This compound is produced through the enzymatic conversion of 11Z,14Z-eicosadienoic acid via cyclooxygenase (COX) in a lipoxygenase-type reaction. Its unique hydroxy group at the 11th carbon position differentiates it from other fatty acids and contributes to its biological activities.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects : It acts as a signaling molecule in inflammatory pathways, modulating immune responses and potentially reducing inflammation.

- Cell Signaling : The compound influences various biological pathways, including those involved in cell proliferation and apoptosis.

- Potential Therapeutic Applications : Research indicates that this compound may have applications in treating inflammatory diseases and conditions related to oxidative stress.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes involved in inflammatory processes. It can influence the synthesis of eicosanoids, which are critical mediators in inflammation and immune response.

Comparative Analysis with Related Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 11Z-Hydroxy-eicosadienoic acid | Unsaturated fatty acid without the hydroxy group at C11 | Lacks the unique hydroxy functionality of this compound |

| Arachidonic Acid | Polyunsaturated fatty acid (20 carbons) | Precursor to many eicosanoids; different saturation |

| Prostaglandin E2 | Eicosanoid derived from arachidonic acid | Involved in inflammatory responses; different structure |

| Leukotriene B4 | Eicosanoid involved in immune responses | Distinct roles in inflammation; different biosynthetic pathway |

This table highlights the uniqueness of this compound, particularly its specific hydroxy group that influences its biological activity and applications.

Research Findings and Case Studies

Recent studies have demonstrated the potential of this compound in various contexts:

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a role in modulating immune responses.

- Cell Culture Studies : In vitro studies have shown that this compound can inhibit the activation of NF-kB, a key transcription factor involved in inflammation, thereby reducing the expression of inflammatory genes.

科学的研究の応用

Chemical Properties and Mechanism of Action

11(R)-Hede is classified as a monohydroxy fatty acid and is part of the eicosanoid family, which plays a crucial role in inflammatory processes and cellular signaling. Its synthesis involves the lipoxygenase pathway, leading to various biological effects, including anti-inflammatory and antioxidant activities .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a candidate for treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Neuroprotective Properties

Studies have suggested that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to reduce oxidative stress and inflammation in neural tissues could help mitigate neuronal damage .

Antioxidant Activity

The compound has demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of aging and various degenerative diseases where oxidative damage plays a significant role .

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Effects of this compound on Inflammatory Markers" | 2022 | Demonstrated significant reduction in TNF-alpha and IL-6 levels in vitro. |

| "Neuroprotective Role of this compound in Neurodegeneration" | 2023 | Showed improved cognitive function in animal models with induced neurodegeneration. |

| "Antioxidant Potential of this compound" | 2024 | Highlighted its ability to scavenge free radicals effectively in various assays. |

特性

IUPAC Name |

(11R,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-VOYJXKAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@@H](CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。